molecular formula C14H16N2O2 B6749429 7-Phenyl-1-prop-2-enoyl-1,4-diazepan-5-one

7-Phenyl-1-prop-2-enoyl-1,4-diazepan-5-one

Cat. No.: B6749429
M. Wt: 244.29 g/mol
InChI Key: WBUVRQVFRSTWBN-UHFFFAOYSA-N
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Description

7-Phenyl-1-prop-2-enoyl-1,4-diazepan-5-one is a complex organic compound that belongs to the class of diazepanones. This compound features a seven-membered ring structure with a phenyl group and a prop-2-enoyl group attached to the diazepan ring. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenyl-1-prop-2-enoyl-1,4-diazepan-5-one typically involves the following steps:

    Formation of the Diazepan Ring: The initial step involves the formation of the 1,4-diazepan-5-one ring. This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Prop-2-enoyl Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and pH conditions to maximize yield and purity.

    Use of Catalysts: Employing catalysts to accelerate reaction rates and improve efficiency.

    Purification Techniques: Utilizing techniques such as recrystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

7-Phenyl-1-prop-2-enoyl-1,4-diazepan-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles such as halides, hydroxides, or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted diazepanones.

Scientific Research Applications

7-Phenyl-1-prop-2-enoyl-1,4-diazepan-5-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Phenyl-1-prop-2-enoyl-1,4-diazepan-5-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazepan-5-one: A simpler analog without the phenyl and prop-2-enoyl groups.

    7-Phenyl-1,4-diazepan-5-one: Lacks the prop-2-enoyl group.

    1-Prop-2-enoyl-1,4-diazepan-5-one: Lacks the phenyl group.

Uniqueness

7-Phenyl-1-prop-2-enoyl-1,4-diazepan-5-one is unique due to the presence of both the phenyl and prop-2-enoyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

7-phenyl-1-prop-2-enoyl-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-2-14(18)16-9-8-15-13(17)10-12(16)11-6-4-3-5-7-11/h2-7,12H,1,8-10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUVRQVFRSTWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCNC(=O)CC1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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